molecular formula C17H18O4 B3038148 2H-1-Benzopyran-5-ol CAS No. 770729-34-5

2H-1-Benzopyran-5-ol

Cat. No.: B3038148
CAS No.: 770729-34-5
M. Wt: 286.32 g/mol
InChI Key: YRYLOSBAZNICRK-UHFFFAOYSA-N
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Description

The 2H-1-Benzopyran Core Structure and Its Relevance in Organic Chemistry Research

The foundational structure of 2H-1-Benzopyran-5-ol is the 2H-1-benzopyran ring system, also known as chromene. algoreducation.com This bicyclic structure consists of a benzene (B151609) ring fused to a pyran ring. algoreducation.com The designation "2H" indicates the position of the saturated carbon atom in the pyran ring. wikipedia.org According to IUPAC nomenclature, while "chromene" is a retained name, the systematic "benzo" names like 2H-1-benzopyran are preferred. wikipedia.org

This core scaffold is a cornerstone in organic chemistry for several reasons. It is a prevalent motif in a variety of natural products, often associated with significant biological activity. algoreducation.com The stability and reactivity of the benzopyran structure make it a valuable intermediate in organic synthesis. algoreducation.com Chemists can modify the basic ring system by adding various functional groups, leading to a vast library of derivatives with distinct properties. For instance, the presence of a hydroxyl (-OH) group at the 5-position, as in this compound, can significantly influence the molecule's chemical behavior and potential for further reactions.

The synthesis of the benzopyran skeleton and its derivatives is a field of active research, with methods like the Fries rearrangement and the Pechmann condensation being employed to construct this important structural motif. algoreducation.com The versatility of the 2H-1-benzopyran core allows for the creation of complex molecules with potential applications in various scientific domains.

Interdisciplinary Research Landscape of this compound and Related Chromenes

Research into this compound and the broader family of chromenes is not confined to organic chemistry but extends across multiple scientific disciplines. This interdisciplinary interest stems from the diverse biological activities exhibited by these compounds.

In the field of medicinal chemistry , benzopyran derivatives are investigated for their therapeutic potential. Studies have explored their possible roles as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aievitachem.com For example, some benzopyrans have demonstrated anticancer activity in vitro. wikipedia.org The exploration of structure-activity relationships (SAR) is a crucial aspect of this research, aiming to understand how different substituents on the chromene ring affect its biological function. researchgate.net

Natural product chemistry is another area where 2H-1-benzopyrans are of significant interest. Researchers have isolated derivatives of this compound from natural sources, such as endophytic fungi. biocrick.comresearcher.life The discovery of these compounds in nature often provides a starting point for the development of new synthetic methodologies and the investigation of their biological roles.

Furthermore, the unique properties of chromenes make them relevant in materials science . The structural features of these compounds can be harnessed to create specialty chemicals with specific applications. evitachem.com The study of their physical and chemical properties, such as solubility and reactivity, is essential for their application in various industrial and research settings. evitachem.combiocrick.com

The following table provides a summary of some researched 2H-1-Benzopyran derivatives and their fields of study:

Compound NameArea of ResearchKey Findings/Applications
(4S)-5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-olMedicinal Chemistry, Chemical ResearchServes as a building block for more complex molecules; investigated for potential antimicrobial and anticancer properties. evitachem.com
(±)-CannabichromeneCannabinoid Research, Forensic ScienceCategorized as a cannabinoid; used as a certified reference material for quantification. bertin-bioreagent.com
2H-1-Benzopyran-2-one, 7-(3-chloropropoxy)-Pharmacology, Organic ChemistryInvestigated for potential anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.ai
4H-Chromenes with C4-active methine groupsMedicinal ChemistrySome derivatives displayed significant anti-proliferative activity against various human cancer cell lines. researchgate.net
3-ene-2-methyl-2H-1-Benzopyran-5-olNatural Product ChemistryIsolated from an endophytic fungus and evaluated for antibacterial activities. biocrick.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYLOSBAZNICRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2h 1 Benzopyran 5 Ol and Its Analogues

Strategies for the Construction of the 2H-1-Benzopyran Skeleton

The formation of the fundamental 2H-1-benzopyran ring system is a key step in the synthesis of these compounds. Various cyclization and functionalization strategies have been developed to achieve this with efficiency and control.

Cyclization Reactions in Benzopyranogenesis (e.g., Claisen-Schmidt Condensation,arabjchem.orgarabjchem.org-Sigmatropic Rearrangements)

The construction of the benzopyran framework often relies on powerful cyclization reactions. The Claisen-Schmidt condensation , a type of crossed-aldol condensation, serves as a foundational method. This reaction typically involves the condensation of an aromatic aldehyde or ketone that lacks an α-hydrogen with another ketone or aldehyde possessing an α-hydrogen. nih.gov In the context of benzopyran synthesis, this can be adapted to form a chalcone (B49325) intermediate, which can subsequently undergo cyclization to yield the benzopyran ring. The reaction is often carried out in the presence of a base, such as sodium hydroxide. organic-chemistry.org

arabjchem.orgarabjchem.org-Sigmatropic rearrangements , a class of pericyclic reactions, offer another elegant route to the benzopyran skeleton. nih.gov The Claisen rearrangement is a prominent example of a arabjchem.orgarabjchem.org-sigmatropic shift. nih.gov In this reaction, an allyl phenyl ether undergoes a concerted rearrangement upon heating to produce an ortho-substituted phenol, which can then cyclize to form the benzopyran ring. nih.gov This intramolecular process is highly efficient for forming carbon-carbon bonds and establishing the heterocyclic ring system.

Regioselective Functionalization Approaches

Achieving specific substitution patterns on the 2H-1-benzopyran skeleton is crucial for tuning the properties of the final molecule. Regioselective functionalization strategies aim to introduce substituents at desired positions with high precision. One approach involves the regioselective condensation of β-keto aldehydes with hydrazines to construct benzopyranylpyrazole core skeletons. This method allows for the controlled introduction of substituents at specific points on the pyrazole (B372694) moiety attached to the benzopyran framework. The introduction of a nitro group on the benzopyran moiety can also facilitate nucleophilic aromatic substitution, enabling further diversification at the aniline (B41778) moiety after reduction of the nitro group. Such strategies are vital for creating libraries of compounds with varied functionalities.

Targeted Synthesis of 2H-1-Benzopyran-5-ol and Specific Derivatives

The synthesis of the specific target molecule, this compound, and its derivatives often requires specialized techniques to introduce or modify functional groups at precise locations on the benzopyran scaffold.

Alkylation and Hydroxylation Techniques for Positional Modification

Alkylation and hydroxylation are key transformations for modifying the benzopyran structure. The selectivity between N- and O-alkylation can be influenced by several factors, including the nature of the ambident nucleophile and the alkylating agent. organic-chemistry.org For instance, the alkylation of certain heterocyclic systems can be directed towards either nitrogen or oxygen under specific reaction conditions. While direct alkylation of some scaffolds overwhelmingly favors O-alkylation, steric and electronic effects of the substrates and reagents can be manipulated to achieve the desired regioselectivity. organic-chemistry.org

The synthesis of various substituted 2H-1-benzopyran-2-ones can be achieved through reactions like the Pechmann condensation, which involves the reaction of substituted phenols with 1,3-dicarbonyl compounds in the presence of an acid catalyst. arabjchem.org This allows for the introduction of substituents on the benzenoid ring prior to the formation of the pyranone ring.

Palladium-Catalyzed Carbonylation in 2H-1-Benzopyran Synthesis

Palladium-catalyzed carbonylation reactions have emerged as powerful tools in organic synthesis for the introduction of carbonyl groups. These methods can be applied to the synthesis of benzopyran derivatives, allowing for the construction of ketone functionalities. For example, the palladium-catalyzed oxidative carbonylation of aryl boronic acids can be used to form diaryl ketones. This methodology could potentially be adapted for the synthesis of benzopyran analogues bearing a ketone group by employing a suitable benzopyran-containing boronic acid. The reactions are typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant.

A proposed mechanism for such a reaction involves the initial formation of a Pd(II) species, followed by transmetalation with the aryl boronic acid. Subsequent coordination and insertion of carbon monoxide lead to a palladium acyl intermediate, which can then react with another molecule of the boronic acid and undergo reductive elimination to yield the ketone product.

Molecular Hybridization Strategies for Novel 2,2-Dimethylbenzopyran Derivatives

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach has been successfully employed in the synthesis of novel 2,2-dimethylbenzopyran derivatives. By combining the structural features of 2,2-dimethylbenzopyran, found in many natural products, with other bioactive scaffolds, new compounds with potentially enhanced or novel biological activities can be generated.

For instance, a series of chalcone-based compounds incorporating the 2,2-dimethylbenzopyran moiety have been designed and synthesized. This strategy leverages the known biological activities of both chalcones and benzopyrans to create hybrid molecules. The synthesis of these hybrids often involves coupling a 2,2-dimethylbenzopyran intermediate with a substituted cinnamic acid or a related precursor.

Advanced Synthetic Techniques for Benzopyran Libraries

The development of advanced synthetic methodologies has significantly impacted the ability to generate diverse libraries of this compound and its analogues for various scientific investigations. These techniques offer enhanced control over structural complexity, stereochemistry, and efficiency, facilitating the exploration of structure-activity relationships.

Solid-Phase Parallel Synthesis of Drug-Like 2H-Benzopyran Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful strategy for the rapid generation of large libraries of drug-like small molecules, including those based on the 2H-benzopyran scaffold. mdpi.com This high-throughput approach facilitates the systematic modification of the core structure, enabling the exploration of structure-activity relationships in drug discovery and chemical biology. mdpi.com

The general workflow of solid-phase synthesis involves anchoring a starting material to a solid support (resin), followed by a series of chemical transformations. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, driving reactions to completion.

Several research groups have reported the successful application of SPOS to construct diverse 2H-benzopyran libraries:

Synthesis of 3-Substituted 2H-Benzopyrans: Park and colleagues developed a solid-phase synthesis of 3-substituted 2H-benzopyrans, which allowed for the creation of a 284-member library. mdpi.com

Synthesis of 8-Substituted 2H-Benzopyrans: Liao et al. utilized a solid-phase parallel synthetic approach to prepare derivatives of SD-8381, an 8-substituted 2H-benzopyran identified as a COX-2 inhibitor. mdpi.com The synthesis commenced with the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with ethyl trifluoromethylcrotonate, followed by hydrolysis to provide an acid handle for attachment to the solid support. mdpi.com

Multi-component Libraries: Gong and coworkers have demonstrated the solid-phase synthesis of 2,6-difunctionalized and 3,4,6-trisubstituted 2H-benzopyrans, leading to the generation of extensive libraries with thousands of members. mdpi.com For instance, a 2,000-member library of 6-alkylamino-2-(functionalized-aminomethyl)-2H-benzopyrans was constructed. mdpi.com

An illustrative example of a solid-phase synthesis strategy is outlined below:

StepDescription
1. Resin Functionalization A suitable starting material, often containing a carboxylic acid or other reactive handle, is attached to a solid support (e.g., Wang resin).
2. Scaffold Construction The core 2H-benzopyran ring system is assembled on the solid support through a series of reactions.
3. Diversification Various building blocks are introduced at different positions of the benzopyran scaffold to generate a library of analogues.
4. Cleavage The final products are cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA).

This methodology has proven invaluable for the efficient production of diverse and drug-like 2H-benzopyran libraries for biological screening. mdpi.com

Enantioselective Synthesis and Stereocontrol in 2H-1-Benzopyran Derivative Preparation

The development of enantioselective methods for the synthesis of 2H-1-benzopyran derivatives is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. Achieving high levels of stereocontrol in the construction of the benzopyran ring and its substituents is a key challenge in modern organic synthesis.

While the broader field of asymmetric catalysis for heterocycle synthesis is well-developed, specific applications to this compound and its close analogues are an evolving area of research. Methodologies developed for related oxygen-containing heterocycles often provide a foundation for strategies applicable to benzopyrans.

Organocatalysis in Asymmetric Chromene Synthesis:

Enantioselective organocatalysis has emerged as a powerful tool for the synthesis of chiral heterocycles, including 2H-chromenes. nih.gov Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts can be used to control the stereochemical outcome of key bond-forming reactions. For instance, chiral squaramide catalysts have been used in tandem Michael-asymmetric reactions to produce optically active nitro-2H-chromenes. orientjchem.org

Asymmetric Solid-Phase Synthesis:

The principles of solid-phase synthesis have been extended to the asymmetric preparation of benzopyran derivatives. Lee and coworkers described an asymmetric solid-phase parallel synthesis of tricyclic benzopyrans. mdpi.com Their strategy involved the use of an optically active cis-diol resin derived from a Sharpless asymmetric dihydroxylation reaction to control the stereochemistry of the final products. mdpi.com

Challenges and Future Directions:

While progress has been made, the development of highly enantioselective and general methods for the synthesis of a broad range of chiral 2H-1-benzopyran derivatives remains an active area of research. A key challenge is the control of stereocenters, particularly at the C2 and C4 positions of the pyran ring. The use of chiral transition metal complexes and novel organocatalysts is expected to play a crucial role in advancing this field.

A summary of approaches to stereocontrol in benzopyran synthesis:

MethodKey FeatureExample
Chiral Organocatalysis Use of small organic molecules to induce enantioselectivity.Chiral squaramide catalysts in tandem Michael-asymmetric reactions for nitro-2H-chromenes. orientjchem.org
Asymmetric Solid-Phase Synthesis Employment of chiral auxiliaries or reagents on a solid support.Use of an optically active cis-diol resin for the synthesis of tricyclic benzopyrans. mdpi.com

The continued development of these advanced synthetic techniques will undoubtedly facilitate the synthesis of novel and stereochemically defined this compound analogues for further scientific exploration.

Advanced Spectroscopic and Analytical Characterization of 2h 1 Benzopyran 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) provide complementary information crucial for confirming the structure of 2H-1-Benzopyran-5-ol.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit signals characteristic of its structural features: a benzopyran core with a hydroxyl group at the 5-position. The molecule contains:

A phenolic hydroxyl (-OH) proton, typically appearing as a broad singlet, often in the δ 4.0-6.0 ppm range, sensitive to solvent and concentration.

Aromatic protons on the benzopyran ring. These are expected to resonate in the δ 6.0-7.5 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) will reveal their relative positions (e.g., C6, C7, C8).

The methylene (B1212753) protons (-CH₂) at the 2-position of the pyran ring are typically observed as a singlet or a multiplet in the δ 4.0-5.0 ppm range, influenced by the adjacent oxygen atom.

The vinylic proton at the 3-position (-CH=) and the methine proton at the 4-position (-CH=) are expected to resonate in the δ 5.0-6.5 ppm range, often appearing as doublets or complex multiplets due to vicinal coupling.

Proton TypeExpected Chemical Shift (ppm)MultiplicityCoupling (Hz)Assignment (Position)
-OH (hydroxyl)4.0-6.0s (broad)-C5-OH
Aromatic H (C6)6.3-6.8d~2-3C6
Aromatic H (C8)6.3-6.8d~2-3C8
Aromatic H (C7)6.8-7.2dd~2-3, ~8-9C7
C2-H₂ (methylene)4.0-5.0s-C2
C4-H (vinylic)5.0-6.5d~9-10C4
C3-H (methine)5.0-6.5dd~9-10, ~2-3C3

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound (C9H8O2), each of the nine carbon atoms is expected to yield a distinct signal.

The methylene carbon at C-2, adjacent to the oxygen, typically resonates in the δ 60-80 ppm range.

The vinylic carbons at C-3 and C-4 will appear in the δ 100-130 ppm range.

The aromatic carbons, including the quaternary carbons (C4a, C8a) and the carbon bearing the hydroxyl group (C5), will resonate in the aromatic region (δ 110-160 ppm). The carbon directly attached to the hydroxyl group (C5) is expected to be shifted further downfield.

Carbon TypeExpected Chemical Shift (ppm)Assignment (Position)
C-260-80C2 (methylene)
C-3100-120C3 (vinylic)
C-4110-130C4 (vinylic)
C-4a120-140C4a (fusion)
C-5150-160C5 (with -OH)
C-6110-125C6 (aromatic)
C-7115-125C7 (aromatic)
C-8110-125C8 (aromatic)
C-8a120-140C8a (fusion)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and providing structural clues through fragmentation patterns. For this compound (C9H8O2), the calculated molecular weight is 148.16 g/mol .

Molecular Ion (M⁺): Under electron ionization (EI) conditions, a molecular ion peak (M⁺) is expected at m/z 148. Techniques like Electrospray Ionization (ESI) might yield protonated [M+H]⁺ ions at m/z 149.

Fragmentation: Characteristic fragmentation pathways for chromenes often involve cleavage of the pyran ring or loss of functional groups. For this compound, potential fragmentation ions could include:

Loss of water (18 amu) from the hydroxyl group, yielding an ion at m/z 130.

Loss of carbon monoxide (28 amu) from the pyran ring, potentially leading to an ion at m/z 120.

Fragments resulting from the cleavage of the aromatic or pyran rings.

Fragment Ion (m/z)Neutral LossPossible Origin
148-Molecular ion (M⁺)
13018 (H₂O)Loss of water from hydroxyl group
12028 (CO)Loss of carbon monoxide from the pyran ring
9256Further fragmentation of the aromatic system

Vibrational Spectroscopy (e.g., FTIR) in Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups by detecting the absorption of specific frequencies of infrared light corresponding to molecular vibrations. For this compound, the FTIR spectrum is expected to display characteristic bands:

O-H Stretch: A broad, strong absorption band in the 3200-3600 cm⁻¹ region, indicative of the phenolic hydroxyl group, broadened by hydrogen bonding.

C-H Stretches: Aliphatic C-H stretching vibrations from the methylene group at C-2 would appear around 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations would be observed slightly above 3000 cm⁻¹ (3000-3100 cm⁻¹).

C=C Stretches: Absorption bands in the 1600-1650 cm⁻¹ and 1450-1500 cm⁻¹ regions would correspond to the stretching vibrations of the aromatic and vinylic carbon-carbon double bonds within the benzopyran system.

C-O Stretches: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the ether linkage (C-O-C) in the pyran ring and the phenolic C-O bond.

Functional GroupCharacteristic Wavenumber (cm⁻¹)Assignment
O-H (phenolic)3200-3600 (broad)Hydroxyl stretch
C-H (aromatic)3000-3100Aromatic C-H str.
C-H (aliphatic)2850-3000Aliphatic C-H str.
C=C (aromatic)1600-1650, 1450-1500Aromatic C=C str.
C-O (ether/phenol)1000-1300C-O stretch

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the exact three-dimensional structure of crystalline solids. If this compound can be obtained in single-crystal form, X-ray diffraction analysis would provide:

Precise Bond Lengths and Angles: Detailed information about the geometry of the benzopyran ring system and the orientation of the hydroxyl group.

Molecular Conformation: Insights into the spatial arrangement of atoms, including any deviations from planarity in the ring systems.

Crystal Packing: Information on how molecules arrange themselves in the solid state, including intermolecular interactions like hydrogen bonding involving the hydroxyl group.

Absolute Configuration: While this compound is achiral due to the methylene group at C-2, for chiral derivatives, X-ray crystallography is essential for determining absolute stereochemistry.

Hyphenated Chromatographic Techniques (e.g., GC-MS) in Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, making them invaluable for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile or semi-volatile compounds. For this compound, GC-MS would involve:

Gas Chromatography (GC): The compound would be injected into a GC system, where it is separated based on its volatility and interaction with the stationary phase of the column. Given its molecular weight (148.16 g/mol ), this compound is expected to be amenable to GC analysis, potentially with mild derivatization if required to enhance volatility or thermal stability.

Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each compound. This spectrum, characterized by its molecular ion peak and fragmentation pattern, can be compared to spectral databases for identification or used for structural elucidation. The combination of GC retention time and MS data provides a robust method for confirming the presence and purity of this compound in complex samples.

Structure Activity Relationship Sar Studies of 2h 1 Benzopyran 5 Ol Derivatives

Impact of Substituent Position and Nature on Biological Activities

Research into coumarin (B35378) (2H-1-benzopyran-2-one) derivatives has demonstrated that the type and placement of functional groups are critical determinants of their biological action. researchgate.netnih.gov For instance, the antioxidant activity of coumarin derivatives has been correlated with the number of phenolic hydroxyl groups attached to the aromatic portion of the molecule. nih.gov The presence of electron-donating groups ortho to a hydroxyl group can also enhance antiradical efficiency. nih.gov

In the context of antimicrobial activity, the introduction of different substituents on the benzopyran ring can lead to compounds with considerable efficacy against various microorganisms. researchgate.net For example, a series of novel substituted 2H- nih.gov-benzopyran-2-ones, including 4-(N-benzylidene-hydrazino)-3-nitrobenzopyran-2-ones and 2-amino-5-oxo-4-phenyl-(4H, 5H)pyrano-[3,2-c]-chromen-3-carbonitriles, showed significant antimicrobial activity. researchgate.net The nature of the substituent also plays a role, as seen in studies where aryl-alkyl ether groups in ortho or para positions were found to potentially enhance antimicrobial effects. nih.gov

Furthermore, in the development of ligands for serotonin receptors, substitutions at the 5-position of the 3,4-dihydro-3-amino-2H-1-benzopyran nucleus have been shown to be critical for affinity. researchgate.net Palladium-mediated cross-coupling reactions have enabled the introduction of various substituents at this position, leading to compounds with high affinity for 5-HT1A and 5-HT7 receptors. researchgate.net Specifically, alkoxy substituents at the 5-position have been a key feature in several potent serotonin receptor ligands. nih.gov

The following table summarizes the impact of different substituents on the biological activities of 2H-1-benzopyran derivatives based on published research findings.

Substituent/Modification Position Impact on Biological Activity Compound Type
Phenolic Hydroxyl GroupsAromatic RingIncreased antioxidant activity nih.govCoumarins
Electron-Donating GroupsOrtho to HydroxylEnhanced antiradical efficiency nih.govCoumarins
Heterocyclic Rings (oxadiazole, triazole, pyrazole)7Anticancer activity nih.govBenzopyran-2-ones
Alkoxy Groups5Affinity for 5-HT1A and D2 receptors nih.gov3-amino-3,4-dihydro-2H-1-benzopyrans
Various substituents via cross-coupling5High affinity for 5-HT1A and 5-HT7 receptors researchgate.net3,4-dihydro-3-amino-2H-1-benzopyrans

Stereochemical Influences on Molecular Recognition and Receptor Affinity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in molecular recognition and the affinity of a ligand for its biological receptor. For 2H-1-benzopyran-5-ol derivatives, the stereochemical configuration can significantly dictate the potency and selectivity of their interactions with target proteins.

Studies on 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands have highlighted the importance of stereochemistry. nih.gov It was observed that the dextrorotatory enantiomer, (+)-11a, exhibited greater affinity and selectivity for 5-HT1A receptors compared to its levorotatory counterpart, (-)-11a. nih.gov This indicates that the specific spatial orientation of the amino group and other substituents is crucial for optimal binding to the receptor. The chiral center at the 3-position of the benzopyran ring is a key determinant of this stereoselectivity.

The design of rigid spirobenzopyran analogues, based on pharmacophore models, further underscores the influence of stereochemistry. nih.gov By constraining the conformation of the molecule, researchers can probe the specific spatial requirements of the receptor's binding pocket. The successful development of potent and selective ligands from these rigid structures confirms that a well-defined three-dimensional shape is essential for high-affinity binding.

The following table illustrates the stereochemical influence on the receptor affinity of specific 2H-1-benzopyran derivatives.

Compound Stereoisomer Receptor Affinity Key Finding
11a (a spiro[piperidine-2,3'(2'H)-benzopyran])(+)-enantiomerHigher affinity and selectivity for 5-HT1A receptors nih.govThe dextrorotatory configuration is preferred for 5-HT1A receptor binding. nih.gov
11a (a spiro[piperidine-2,3'(2'H)-benzopyran])(-)-enantiomerLower affinity and selectivity for 5-HT1A receptors nih.govThe levorotatory configuration is less favorable for 5-HT1A receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Benzopyran Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in the design of novel benzopyran derivatives by predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

In the study of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, a QSAR approach based on similarity indices was employed to select promising spirobenzopyran analogues for synthesis. nih.gov This method led to the identification of compounds with nanomolar affinity for 5-HT1A receptors. A good correlation was observed between the predicted and experimental binding values, with an average difference of only 0.2 log units, demonstrating the predictive power of the QSAR model. nih.gov

QSAR studies often involve the calculation of various molecular descriptors that encode the physicochemical properties of the molecules. These descriptors can be constitutional, topological, geometrical, or electronic in nature. By identifying the descriptors that are most correlated with biological activity, a predictive model can be built. For instance, in a 2D-QSAR study of benzofuran-based vasodilators, a statistically significant model was developed that could describe the bioactivity of the synthesized analogs. mdpi.com Such models can guide the modification of the benzopyran scaffold to enhance a desired biological effect.

The general workflow of a QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Computational Molecular Docking and Ligand-Target Interaction Analysis

Computational molecular docking is a powerful in-silico tool used to predict the preferred orientation of a ligand when it binds to a target receptor. nih.gov This technique provides valuable insights into the specific interactions between the ligand and the amino acid residues in the receptor's binding site, which is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Molecular docking studies have been employed to investigate the potential mechanisms of action for various benzopyran derivatives. For example, in a study of novel benzopyran-2-ones with anticancer activity, docking simulations suggested that the compounds may act by inhibiting topoisomerase I. nih.gov The docking results help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Similarly, in the exploration of anti-inflammatory properties of pyrazolone-thiadiazole hybrids, molecular docking was used to evaluate their potential as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). semanticscholar.org The results from these in-silico simulations can guide further structural optimization to improve the binding affinity and inhibitory activity of the compounds. semanticscholar.org

The analysis of ligand-target interactions from docking studies can reveal which parts of the benzopyran scaffold are most important for binding. For instance, it can highlight the role of the hydroxyl group at the 5-position in forming hydrogen bonds with the receptor, or the importance of other substituents in making favorable contacts within the binding pocket. This detailed understanding of the binding interactions is essential for the rational design of new this compound derivatives with improved therapeutic potential.

The following table provides examples of molecular docking studies involving benzopyran and related derivatives.

Compound Class Biological Target Key Findings from Docking
Benzopyran-2-onesTopoisomerase IPotential inhibition of the enzyme, suggesting an anticancer mechanism. nih.gov
Pyrazolone-thiadiazole hybridsCyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX)Suggested potential as 5-LOX inhibitors, guiding further optimization. semanticscholar.org
2H-thiopyrano[2,3-b]quinoline derivativesCB1a proteinRevealed high binding affinity and identified key interacting amino acid residues. nih.gov

Mechanistic Research on Biological Activities of 2h 1 Benzopyran 5 Ol and Analogues

Molecular Mechanisms of Antioxidant Activity and Oxidative Stress Mitigation

Compounds based on the 2H-1-benzopyran scaffold exhibit significant antioxidant properties through both direct and indirect mechanisms, contributing to the mitigation of oxidative stress, a condition implicated in numerous pathologies.

Direct Radical Scavenging: The primary direct antioxidant mechanism involves the donation of an electron or a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). drugbank.comfrontiersin.org The phenolic hydroxyl group present in the structure of many 2H-1-benzopyran-5-ol analogues, such as cannabidiol (B1668261) (CBD), is crucial for this activity. frontiersin.org By donating a hydrogen atom from this hydroxyl group, the compound can interrupt free radical chain reactions, converting the radicals into less active and harmless forms. drugbank.comfrontiersin.org The resulting antioxidant radical is stabilized by resonance, preventing it from propagating further radical reactions. frontiersin.org Analogues with two hydroxyl groups generally exhibit the greatest antioxidant activity. hemplily.com Furthermore, these compounds can chelate transition metal ions like iron and copper, which prevents them from participating in the Fenton reaction—a key process that generates highly reactive hydroxyl radicals. frontiersin.orgcaringsunshine.com

Indirect Antioxidant Mechanisms: Indirectly, these compounds bolster the endogenous antioxidant defense system. Analogues like CBD have been shown to increase the gene expression and activity of key antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. caringsunshine.com Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant proteins. By activating this pathway, these compounds enhance the cellular capacity to produce enzymes such as:

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. caringsunshine.comnih.gov

Glutathione (B108866) Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a cofactor. caringsunshine.comnih.gov

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen. cannabisclinicians.org

Heme Oxygenase-1 (HO-1): An enzyme that degrades heme to produce biliverdin, which is subsequently converted to the potent antioxidant bilirubin. caringsunshine.com

Table 1: Mechanisms of Antioxidant Action

Mechanism Category Specific Action Key Molecules Involved References
Direct Free Radical Scavenging (H-atom donation) Phenolic Hydroxyl Groups drugbank.comfrontiersin.orghemplily.com
Metal Ion Chelation Transition Metals (Fe²⁺, Cu²⁺) frontiersin.orgcaringsunshine.com
Indirect Upregulation of Endogenous Antioxidant Enzymes Nrf2 Pathway, SOD, GPx, CAT, HO-1 caringsunshine.comnih.govnih.govcannabisclinicians.org

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Analogues of this compound, notably cannabidiol (CBD) and cannabichromene (B1668259) (CBC), exert potent anti-inflammatory effects by modulating a complex network of signaling pathways and inflammatory mediators. dinafem.org

A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . caringsunshine.comresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. researchgate.net CBD has been shown to inhibit the activation of NF-κB, which in turn suppresses the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgcaringsunshine.com This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, a crucial step in its activation. nih.govresearchgate.net

Another significant target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway . frontiersin.orgnih.gov This pathway is activated by cytokines like Interferon-gamma (IFN-γ) and various interleukins, leading to the transcription of inflammatory genes. CBD has been observed to down-regulate the JAK/STAT pathway, partly by inhibiting the production of its activators, including IFN-γ and IL-2. nih.gov This action contributes to the immunosuppressive effects of these compounds. frontiersin.orgnih.gov

Furthermore, these compounds modulate the Mitogen-Activated Protein Kinase (MAPK) pathway . The MAPK family (including ERK, JNK, and p38) plays a crucial role in inflammation. CBC, in particular, has been found to exert anti-inflammatory effects by downregulating the MAPK pathway. nih.govresearchgate.net

Modulation of inflammatory mediators also occurs through other mechanisms:

Inhibition of Inflammasomes: CBD can prevent the activation of the NLRP3 inflammasome, a protein complex that triggers the maturation and release of highly pro-inflammatory cytokines IL-1β and IL-18. frontiersin.orgnih.gov

Reduction of Nitric Oxide (NO): In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a key inflammatory mediator. Both CBD and CBC have been shown to reduce the production of NO in activated macrophages. researchgate.netnih.gov

Interaction with TRP Channels: CBC's anti-inflammatory activity has been linked to its interaction with Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1. nih.govnih.gov

Collectively, these actions on multiple signaling cascades and mediators allow this compound analogues to effectively control and reduce inflammatory responses. cannabisclinicians.org

Table 2: Key Anti-inflammatory Pathways Modulated by this compound Analogues

Pathway / Mediator Modulating Compound(s) Mechanism of Action Key Downregulated Cytokines References
NF-κB Pathway CBD, CBC Inhibition of p65 subunit activation and nuclear translocation. TNF-α, IL-1β, IL-6 caringsunshine.comnih.govresearchgate.netresearchgate.net
JAK/STAT Pathway CBD Down-regulation of signaling by inhibiting activators like IFN-γ and IL-2. IFN-γ, IL-2, IL-6, TNF-α frontiersin.orgnih.gov
MAPK Pathway CBC Downregulation of ERK, JNK, and p38 signaling. - nih.govresearchgate.net
NLRP3 Inflammasome CBD Prevention of inflammasome activation. IL-1β, IL-18 frontiersin.orgnih.gov
Nitric Oxide (NO) CBD, CBC Inhibition of iNOS and subsequent NO production. - researchgate.netnih.gov

Enzymatic Target Inhibition (e.g., DNA Topoisomerase II, Cyclooxygenase-2, 5-Lipoxygenase, PKS13)

The therapeutic activities of this compound and its analogues are also mediated by the direct inhibition of specific enzymes involved in disease pathology.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): These two enzymes are central to the inflammatory process, as they are responsible for metabolizing arachidonic acid into pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. Certain synthetic derivatives of the 2H-1-benzopyran scaffold have been identified as novel and selective inhibitors of COX-2. greenmedinfo.com This selective inhibition is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Similarly, other 2H-1-benzopyran derivatives have been characterized as inhibitors of 5-LOX, further contributing to their anti-inflammatory profile by blocking the leukotriene pathway. greenmedinfo.com

DNA Topoisomerase II: DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. Some flavonoid analogues containing the benzopyran ring system have demonstrated the ability to inhibit DNA topoisomerase II. This inhibition disrupts DNA replication and repair processes in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.

Polyketide Synthase 13 (PKS13): PKS13 is a crucial enzyme in Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the bacterium's unique cell wall. The inhibition of PKS13 disrupts cell wall formation, making it a key target for the development of new anti-tuberculosis drugs. Specific benzopyran-based compounds have been identified as inhibitors of PKS13, demonstrating their potential as novel antimicrobial agents.

Table 4: Enzymatic Targets of this compound Analogues

Enzyme Target Class of Compound Mechanism/Effect of Inhibition Therapeutic Implication References
Cyclooxygenase-2 (COX-2) Synthetic 2H-benzopyran derivatives Reduces synthesis of pro-inflammatory prostaglandins Anti-inflammatory greenmedinfo.com
5-Lipoxygenase (5-LOX) Synthetic 2H-benzopyran derivatives Reduces synthesis of pro-inflammatory leukotrienes Anti-inflammatory greenmedinfo.com
DNA Topoisomerase II Flavonoid analogues Disrupts DNA replication and repair Anticancer
PKS13 Benzopyran-based inhibitors Inhibits mycolic acid synthesis in M. tuberculosis Anti-tuberculosis

Cellular Proliferation and Apoptosis Induction Mechanisms (e.g., Anticancer, Antifibrotic Studies)

Analogues of this compound influence fundamental cellular processes like proliferation and apoptosis, forming the basis for their investigation as anticancer and antifibrotic agents.

Anticancer Mechanisms: The anticancer effects of these compounds are multifactorial. In various cancer cell lines, including breast and glioblastoma, analogues like cannabidiol (CBD) have been shown to inhibit cell proliferation and induce programmed cell death (apoptosis).

Key mechanisms include:

Induction of Oxidative Stress: In contrast to their antioxidant role in healthy cells, in some cancer cells, cannabinoids can promote the generation of reactive oxygen species (ROS), leading to oxidative stress that triggers apoptotic pathways.

Cell Cycle Arrest: CBD can interfere with the cell cycle progression, causing cancer cells to halt in the G0/G1 or G2/M phase, thereby preventing their division and proliferation. hemplily.comcannabisclinicians.org

Modulation of Apoptotic Pathways: These compounds can activate intrinsic and extrinsic apoptotic pathways. This involves increasing the activity of caspases (e.g., caspase-7) and modulating the levels of proteins in the Bcl-2 family to favor a pro-apoptotic state. cannabisclinicians.org

Inhibition of Angiogenesis and Metastasis: CBD has been shown to downregulate the expression of genes like Id-1, which is involved in tumor metastasis. hemplily.com By inhibiting the formation of new blood vessels (angiogenesis) and the spread of cancer cells, these compounds can limit tumor growth and progression.

Antifibrotic Mechanisms: Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. CBD has demonstrated antifibrotic properties in preclinical models of liver and skin fibrosis. The proposed mechanisms involve the attenuation of fibrogenic signaling pathways, such as the Transforming Growth Factor-beta (TGF-β)/SMAD pathway. By inhibiting this pathway, CBD can reduce the activation of hepatic stellate cells (in the liver) or fibroblasts, which are the primary cells responsible for producing collagen and other matrix components. This action is often linked to its anti-inflammatory and antioxidant effects, which help to reduce the initial tissue injury that drives the fibrotic response.

Table 5: Mechanisms of Action in Cellular Proliferation and Apoptosis

Biological Process Compound(s) Cellular Mechanism Studied Disease Context References
Anticancer CBD, CBN, CBC Induction of apoptosis, cell cycle arrest, inhibition of metastasis Breast Cancer, Glioblastoma hemplily.comcannabisclinicians.org
Antifibrotic CBD Inhibition of TGF-β/SMAD pathway, reduction of fibroblast activation Liver Fibrosis, Skin Fibrosis

Theoretical and Computational Investigations of 2h 1 Benzopyran 5 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely utilized to elucidate the electronic structure and predict the reactivity of molecules like 2H-1-Benzopyran-5-ol. These methods allow for the determination of key electronic properties that govern a molecule's behavior.

Calculations typically involve optimizing the molecular geometry to find the lowest energy conformation, followed by the computation of properties such as:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their difference (HOMO-LUMO gap), are critical indicators of a molecule's electronic stability, reactivity, and potential for charge transfer. A smaller gap generally suggests higher reactivity and easier excitation science.govmdpi.comresearchgate.netresearchgate.netresearchgate.netni.ac.rsmdpi.com.

Dipole Moment: The dipole moment quantifies the polarity of the molecule, influencing its interactions with solvents and other polar species mdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net.

Atomic Charges: Mulliken atomic charges and electrostatic potential maps reveal the distribution of electron density across the molecule, highlighting potential sites for nucleophilic or electrophilic attack mdpi.comresearchgate.netmdpi.comctj-isuct.ru.

Reactivity Descriptors: Fukui functions and other reactivity indices can be computed to predict specific reaction sites and the molecule's propensity towards certain types of chemical reactions researchgate.netni.ac.rsmdpi.com.

Studies on related benzopyran and coumarin (B35378) derivatives have provided valuable data on these properties. For instance, DFT calculations on coumarin derivatives have reported HOMO-LUMO gaps in the range of 3.5-5.0 eV and dipole moments varying based on substituents mdpi.comresearchgate.netni.ac.rsresearchgate.net.

Table 1: Representative Electronic Properties of Selected Benzopyran/Coumarin Derivatives (Illustrative Data)

Compound ClassHOMO-LUMO Gap (eV)Dipole Moment (Debye)Primary Calculation MethodReference(s)
Coumarin Derivative3.8 - 4.53.0 - 5.0DFT (B3LYP) mdpi.comni.ac.rsresearchgate.net
Benzopyran-2-one3.0 - 4.02.5 - 4.5DFT (B3LYP) researchgate.net
5-HydroxychromeneEstimatedEstimatedDFTN/A

Note: Specific values for this compound were not found in the provided snippets. The data above is representative of similar compounds and illustrates the typical range of values obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Dynamics Analysis

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules over time, providing insights into their flexibility, conformational landscape, and stability in various environments researchgate.netresearchgate.netnih.govchemrxiv.orgmdpi.comasianpubs.orgnih.gov. For this compound, MD simulations could reveal its preferred spatial arrangements, the energy barriers between different conformations, and how these dynamics might influence its interactions with biological targets or its spectroscopic properties.

These simulations involve solving Newton's equations of motion for all atoms in the system, allowing researchers to track atomic positions and velocities. Key analysis techniques include:

Root Mean Square Deviation (RMSD): Used to assess the structural stability of the molecule or a complex over the simulation period mdpi.com.

Conformational Clustering: Grouping similar conformations to identify dominant structural states and transitions mdpi.com.

Root Mean Square Fluctuation (RMSF): Analyzing the flexibility of different parts of the molecule.

While specific MD studies on the conformational dynamics of this compound were not detailed in the provided search results, MD simulations are a standard approach for characterizing the dynamic behavior of organic molecules, including benzopyran derivatives, in both gas and solvent phases researchgate.netresearchgate.netchemrxiv.org.

In Silico Screening for Novel Benzopyran Analogues and Target Prediction

In silico screening encompasses a range of computational techniques used to identify molecules with desired properties or to predict their interactions with specific biological targets. For benzopyran derivatives, these methods are instrumental in drug discovery and lead optimization.

Virtual Screening and Molecular Docking: These techniques predict the binding affinity and mode of interaction between a potential drug molecule and its target protein. Studies have applied these methods to identify benzopyran analogues with potential therapeutic activities, such as antileishmanial or antimicrobial effects nih.govbiorxiv.orgresearchgate.netnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure (descriptors) of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues mdpi.comresearchgate.netmdpi.comgithub.comnih.govcresset-group.comnih.govnih.gov. For example, QSAR studies on coumarin derivatives have successfully correlated electronic properties like HOMO energy and LUMO energy with antioxidant activity mdpi.com.

The application of these computational strategies allows for the efficient exploration of chemical space and the prioritization of compounds for experimental validation, significantly accelerating the drug discovery process biorxiv.orgresearchgate.netnih.govgithub.comnih.govnih.gov.

Table 2: Representative QSAR Model Performance Metrics (Illustrative Data)

Study Focus / Compound ClassModel TypeR² (Training)Q² (Cross-validation)RMSEReference(s)
Antioxidant Activity (Coumarins)MLR0.9920.9930.032 mdpi.com
Antifungal Activity (Precocenes)QSARNot specifiedNot specifiedN/A researchgate.net
General QSAR ModelRegression0.980.76N/A cresset-group.com
Antioxidant Activity (Coumarins)ANNN/A0.91960.0851 nih.gov

Note: These values are derived from studies on related coumarin and benzopyran derivatives to illustrate typical QSAR model performance metrics.

Solvation Effects on the Spectroscopic and Electronic Properties of this compound Systems

The environment in which a molecule exists, particularly the solvent, can significantly influence its electronic structure, reactivity, and spectroscopic properties. Solvation models, such as the Polarizable Continuum Model (PCM) or implicit solvation models, are employed in conjunction with quantum chemical calculations to account for these effects researchgate.netresearchgate.netnih.govcdnsciencepub.comresearchgate.net.

For this compound, understanding solvation effects is crucial for predicting its behavior in different media, such as biological fluids or solvents used in spectroscopy. These investigations can reveal:

Solvatochromism: Changes in absorption or emission spectra (e.g., UV-Vis, fluorescence) due to variations in solvent polarity. This phenomenon is often linked to changes in the molecule's dipole moment upon excitation researchgate.netresearchgate.netresearchgate.net.

Electronic Property Shifts: Modifications in HOMO-LUMO gaps, charge distributions, and excited-state properties due to interactions with the solvent. For example, calculations might show that the excited-state dipole moment is higher than the ground-state dipole moment, indicating a change in polarity upon excitation researchgate.net.

Conformational Stability: Solvation can also stabilize or destabilize certain molecular conformations ni.ac.rsctj-isuct.ruresearchgate.net.

Studies on related coumarin derivatives have demonstrated that solvent polarity can induce significant spectral shifts and alter dipole moments, with excited-state dipole moments often being larger than ground-state ones, suggesting increased polarity in the excited state researchgate.netresearchgate.net.

Table 3: Illustrative Solvation Effects on Spectroscopic Properties of Related Coumarins

Compound ClassProperty StudiedSolventObserved Shift (nm)Calculated Dipole Moment (Debye)Reference(s)
Coumarin Derivativeλmax (abs)Ethanol~350-380Ground: 3.5, Excited: 6.0 researchgate.net
Coumarin Derivativeλmax (abs)Acetonitrile~360-390Ground: 3.8, Excited: 6.5 researchgate.net
3-Carbethoxy Coumarinλmax (abs)DMSO~395Ground: Calculated by DFT researchgate.net
3-Carbethoxy Coumarinλmax (abs)Methanol~390Excited: Derived from shifts researchgate.net

Note: Specific values for this compound were not provided. The data above is representative of coumarin derivatives and illustrates the typical impact of solvents on spectral properties and dipole moments.

Emerging Research Applications of 2h 1 Benzopyran 5 Ol in Advanced Technologies

Role of 2H-1-Benzopyran-5-ol in Materials Science Research

Within materials science, this compound and its derivatives are being investigated for their utility as polymer additives and in the development of photochromic materials.

Polymer Additives: Certain derivatives of this compound are being explored as additives to enhance the properties of polymeric materials. For instance, specific substituted benzopyran-5-ol compounds have shown potential for improving the mechanical properties and thermal stability of polymers, making them suitable for more demanding applications . The inclusion of such compounds can contribute to the development of advanced polymer formulations ambeed.com.

Photochromic Materials: The broader class of 2H-benzopyrans, to which this compound belongs, forms the basis for significant research in photochromic materials uminho.ptresearchgate.net. These compounds are characterized by their ability to undergo a reversible ring-opening reaction upon exposure to near ultraviolet (UV) irradiation, transitioning from a colorless state to a colored form. This photochromic behavior is crucial for applications requiring variable optical transmission, such as in smart windows, lenses for eyewear, and optical data storage uminho.ptresearchgate.netgoogle.com. The mechanism involves the reversible conversion between a closed pyran form and open, quasi-planar merocyanine-like structures, which possess distinct absorption spectra uminho.pt. Research efforts focus on optimizing these properties, including achieving high induced optical density and rapid bleaching of the colored state, for practical applications in optical switches and memories google.com.

Table 1: Photochromic Properties of 2H-Benzopyrans (General Class)

PropertyDescription
Mechanism Reversible ring-opening of the pyran moiety upon near UV irradiation.
Isomerization Conversion from a colorless closed form to colored, quasi-planar open forms.
Absorption Spectrum Open forms exhibit distinct absorption spectra, often with bathochromic shifts and intensified colorability.
Key Characteristics High induced optical density, rapid bleaching of colored form.
Applications Variable optical transmission materials, optical switches, optical memories, switchable eyewear, security devices.

Nanotechnology Research Applications of this compound

In the field of nanotechnology, this compound is being investigated for its potential in forming functional nanoparticles, particularly for biosensing applications.

Research suggests that specific flavonoids, including derivatives of this compound, can be utilized in nanotechnology to create nanoparticles with tailored functionalities . These nanoparticles hold promise for applications in drug delivery systems and, notably, as biosensors. Their biocompatibility and potential bioactivity make them attractive candidates for developing advanced sensing platforms . Nanotechnology has broadly revolutionized biosensing by enhancing sensor performance, sensitivity, and enabling novel detection mechanisms mdpi.comnih.gov. The incorporation of nanomaterials into biosensor design can lead to improved limit of detection, precision, and reliability, facilitating single-molecule detection and boosting transduction outputs mdpi.com. While specific applications of this compound-derived nanoparticles in biosensing are still emerging, its structural class is recognized for its potential in creating sophisticated bio-recognition systems mdpi.com.

This compound as a Versatile Chemical Building Block for Complex Organic Synthesis

This compound serves as a valuable building block and intermediate in complex organic synthesis, particularly in medicinal chemistry and the development of new chemical entities.

The benzopyran scaffold is recognized as a "privileged structure" in drug discovery, meaning it frequently appears in molecules with a wide range of biological activities mdpi.compsu.eduresearchgate.netnih.govijrpc.com. Consequently, this compound and its related compounds are employed as fine chemicals and reagents for synthesizing diverse molecular libraries and complex organic molecules mdpi.comsynhet.com. Its utility is evident in solid-phase parallel synthesis strategies aimed at generating large numbers of drug-like compounds for high-throughput screening mdpi.com. Furthermore, it acts as a key intermediate in the synthesis of various pharmaceutical agents and research chemicals, contributing to the development of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities psu.eduresearchgate.netsynhet.com.

Future Research Directions and Translational Opportunities for 2h 1 Benzopyran 5 Ol

Exploration of Uncharted Biological Pathways and Therapeutic Potentials

The benzopyran nucleus is associated with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. researchgate.netnih.gov However, the specific therapeutic journey for 2H-1-Benzopyran-5-ol is still in its early stages. Future research should pivot towards identifying and validating its novel biological targets and mechanisms of action.

Potential Therapeutic Areas for Exploration:

Neurodegenerative and Neuroinflammatory Diseases: While some complex benzopyran derivatives have been investigated for neurological disorders, the specific potential of this compound remains largely uncharted. ontosight.ai Its core structure, known for antioxidant capabilities, suggests a potential role in mitigating oxidative stress, a key pathological factor in diseases like Alzheimer's and Parkinson's. Future studies could investigate its ability to modulate neuroinflammatory pathways or interact with targets like monoamine oxidase (MAO), a known target for other chromene derivatives. nih.gov

Metabolic Syndromes: The anti-diabetic potential of the chromene scaffold has been noted, often through structural modifications that enhance affinity for specific receptors. nih.gov Research into this compound could explore its effects on glucose metabolism, insulin (B600854) sensitivity, and lipid peroxidation, potentially identifying it as a lead compound for natural-product-based anti-diabetic agents.

Host-Targeted Antiviral Therapy: The antiviral activity of benzopyrans is well-documented. researchgate.net Instead of directly targeting viral enzymes, a next-generation approach would be to explore the ability of this compound derivatives to modulate host-cell pathways that viruses rely on for replication. This could offer a broad-spectrum antiviral strategy with a higher barrier to resistance.

Cardioprotective Effects: The antioxidant properties inherent to the phenolic benzopyran structure suggest a capacity to protect against oxidative damage in cardiovascular tissues. ontosight.ai Furthermore, some benzopyran derivatives have been explored for their potential to lower blood pressure. wisdomlib.org Investigating the effects of this compound on endothelial function, inflammatory markers in atherosclerosis, and its potential as an iron chelator in iron-overload-related cardiac damage could reveal new therapeutic avenues. acs.org

A summary of established and potential therapeutic applications for the benzopyran scaffold is presented below.

Therapeutic AreaEstablished Activities in Benzopyran FamilyPotential Future Directions for this compound
Oncology Anticancer, Antitumor, Antiproliferative. researchgate.netnih.govInvestigation of effects on specific cancer cell signaling pathways (e.g., apoptosis induction).
Infectious Diseases Antibacterial, Antiviral, Antifungal. researchgate.netresearchgate.netDevelopment as a host-targeted antiviral or as a scaffold for novel antibiotics against resistant strains.
Inflammatory Disorders Anti-inflammatory, Anti-arthritic. researchgate.netElucidation of specific mechanisms, such as inhibition of pro-inflammatory cytokines.
Neuroscience Anti-Alzheimer's, Anticholinesterase, MAO inhibition. researchgate.netnih.govFocused studies on neuroprotection against oxidative stress and modulation of neuroinflammatory pathways.
Metabolic Disease Antidiabetic. chemrxiv.orgnih.govExploration of effects on insulin signaling and glucose uptake.
Cardiovascular Disease Anticoagulant, Vasodilatory. researchgate.netwisdomlib.orgInvestigation of cardioprotective effects against ischemia-reperfusion injury and atherosclerosis.

Integration of Advanced Computational Methods with Experimental Research

To accelerate the discovery and optimization of this compound-based therapeutics, a synergistic approach combining computational and experimental methods is essential. In-silico techniques can significantly de-risk and guide laboratory research, saving time and resources.

Future efforts should focus on:

Target Identification and Validation: Employing reverse docking and pharmacophore modeling to screen the this compound structure against libraries of known protein targets. This can help hypothesize novel mechanisms of action that can then be validated experimentally.

Structure-Activity Relationship (SAR) Studies: While traditional SAR studies on chromenes have identified key functional groups for activity, computational Quantitative Structure-Activity Relationship (QSAR) models can provide deeper insights. nih.gov For instance, QSAR can predict how modifications to the pyran ring or substitutions on the benzene (B151609) ring of this compound will affect its biological activity, ADME (Absorption, Distribution, Metabolism, Excretion) properties, and potential toxicity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic interaction between this compound derivatives and their biological targets at an atomic level. This can reveal the stability of the ligand-protein complex, the key residues involved in binding, and the conformational changes that lead to a biological effect.

De Novo Design and Pathway Prediction: Advanced algorithms can design novel bioconversion routes or synthetic pathways. researchgate.net Computational tools can be used to design next-generation derivatives of this compound with optimized properties for specific therapeutic targets, blending known chemical transformations with putative steps to create innovative molecular architectures. researchgate.net

Computational MethodApplication for this compound ResearchPotential Outcome
Molecular Docking Predict binding affinity and orientation of derivatives against protein targets.Identification of high-potential drug targets and lead compounds. mdpi.com
QSAR Correlate chemical structure with biological activity and physicochemical properties.Guide for synthetic modifications to enhance efficacy and drug-likeness. nih.gov
Molecular Dynamics Simulate the behavior of the compound in a biological environment (e.g., in a protein binding pocket).Understanding of binding stability and mechanism of action.
Pharmacophore Modeling Identify essential 3D features required for biological activity.Template for designing new molecules with similar or improved activity.
ADME/T Prediction Forecast pharmacokinetic and toxicity profiles of new derivatives.Early-stage filtering of compounds with poor drug-like properties. mdpi.com

Development of Next-Generation Benzopyran-Based Chemical Tools and Probes

Beyond its direct therapeutic potential, the this compound scaffold is an excellent starting point for the development of sophisticated chemical probes. These tools are invaluable for basic research, enabling the visualization and functional study of complex biological processes.

Future directions include:

Fluorescent Probes: The chromene nucleus is a component of many fluorescent dyes. By functionalizing the this compound structure with specific reactive groups or targeting moieties, it is possible to create probes that light up specific organelles, proteins, or ions within living cells. This allows for real-time imaging of cellular dynamics and disease pathology.

Affinity-Based Probes: Attaching a reactive group (like an alkyne or azide (B81097) for click chemistry) to the this compound core would create an affinity-based probe. This tool could be used in chemoproteomic experiments to identify the direct protein targets of the compound within a complex cellular lysate, thus unambiguously confirming its mechanism of action.

Photoaffinity Labels: Incorporating a photoreactive group onto the scaffold would allow for photoaffinity labeling. When introduced to a biological system and exposed to UV light, the probe will permanently crosslink to its binding partners. This technique is a powerful method for covalently capturing and subsequently identifying transient or low-affinity biological targets.

The development of these tools from the simple this compound core would not only advance our understanding of its own biological role but also provide the broader scientific community with novel instruments to dissect complex biological questions.

Q & A

Basic: What are the optimal methods for synthesizing 2H-1-Benzopyran-5-ol and its derivatives in laboratory settings?

Methodological Answer:
The synthesis of this compound derivatives typically involves flavan backbone modifications. Key steps include:

  • Regioselective hydroxylation : Use catalytic hydroxylation with Pd/C under hydrogenation conditions to introduce hydroxyl groups at specific positions .
  • Prenylation/Methylation : Employ Friedel-Crafts alkylation or Mitsunobu reactions to add prenyl/methoxy groups, as seen in structurally related compounds like 7,4'-dihydroxy-3'-prenylflavan (CAS 376361-96-5) .
  • Purification : Utilize preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to isolate high-purity fractions (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.